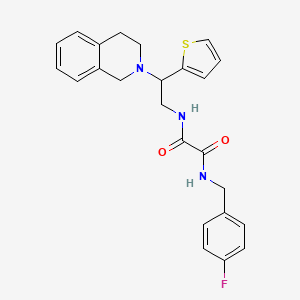

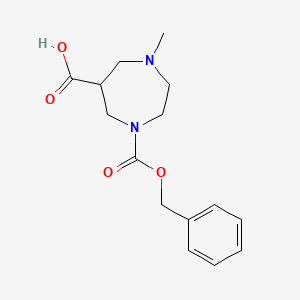

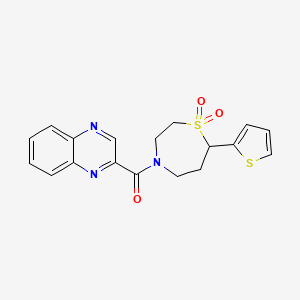

1-(4-chloro-3-nitrobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Chloro-3-nitrobenzenesulfonyl chloride” is a chemical compound with the molecular formula C6H3Cl2NO4S . It’s also known by other names such as "Benzenesulfonyl chloride, 4-chloro-3-nitro-" .

Molecular Structure Analysis

The molecular weight of “4-Chloro-3-nitrobenzenesulfonyl chloride” is 256.063 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

“4-Chloro-3-nitrobenzenesulfonyl chloride” can be used as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity .Physical And Chemical Properties Analysis

“4-Chloro-3-nitrobenzenesulfonyl chloride” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder to crystal .科学的研究の応用

Medicinal Chemistry: Antipsoriatic Agent

This compound has shown potential in the treatment of psoriasis. A derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, has been studied for its ability to mitigate psoriasiform lesions by blocking key pathways like MAPK/NF-κB/AP-1 . This suggests that our compound could be modified to enhance its efficacy as a topical treatment for psoriasis, focusing on reducing inflammation and abnormal keratinocyte proliferation.

Agriculture: Nematicidal Activity

In agriculture, derivatives of the core structure have been explored for their nematicidal properties. Specifically, N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives show potential activity against nematodes . This implies that our compound could serve as a starting point for developing new pesticides that target harmful nematodes in crops.

Material Science: Synthesis of Functionalized Indenes

The compound’s derivatives are used in material science for the synthesis of functionalized indenes via copper-catalyzed arylative cyclization . This process is crucial for creating materials with specific electronic properties, which can be applied in organic semiconductors and photovoltaic cells.

Environmental Science: Ferroptosis Inhibition

Environmental stress can lead to ferroptosis, a form of cell death associated with iron and oxidative stress. Derivatives of this compound have been used to inhibit ferroptosis, suggesting potential environmental applications in protecting organisms from oxidative damage .

Biochemistry: Inhibition of Tumor Growth and Angiogenesis

The compound’s derivatives have been shown to inhibit tumor growth and angiogenesis. This is achieved by blocking the mitogen-activated protein kinase (MAPK) and NF-κB pathways, which are critical for cell proliferation and blood vessel formation in tumors .

Safety and Hazards

作用機序

Target of Action

Related compounds have been shown to interact withmitogen-activated protein kinase (MAPK) and NF-κB . These proteins play crucial roles in cellular signaling, regulating processes such as inflammation, cell growth, and apoptosis.

Mode of Action

The compound interacts with its targets, leading to the inhibition of the MAPK and NF-κB pathways . This results in the suppression of various cellular processes, including inflammation and cell proliferation.

Biochemical Pathways

The compound affects the MAPK and NF-κB pathways . These pathways are involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. By inhibiting these pathways, the compound can alter the expression of genes involved in inflammation, cell growth, and apoptosis.

Pharmacokinetics

Related compounds have been shown to be easily delivered into the skin, with increased permeability in the presence of certain stimulants .

Result of Action

The inhibition of the MAPK and NF-κB pathways by this compound can lead to a reduction in inflammation and cell proliferation . This has been demonstrated in the context of psoriasis, where the compound was shown to reduce scaling, erythema, and barrier dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain stimulants can increase the permeability of the skin, enhancing the delivery of the compound . .

特性

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O6S2/c1-12-18(31(28,29)21(3)14-7-5-4-6-8-14)13(2)22(20-12)30(26,27)15-9-10-16(19)17(11-15)23(24)25/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDQZXVJMIEPSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chloro-3-nitrobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2864915.png)

![5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2864916.png)

![2-[(2-Morpholin-4-yl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2864918.png)

![4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2864923.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2864927.png)

![1-[(2-fluorophenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide](/img/structure/B2864930.png)